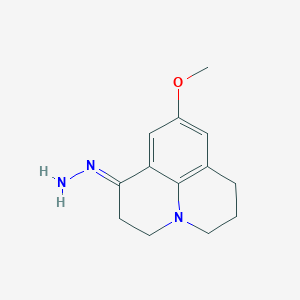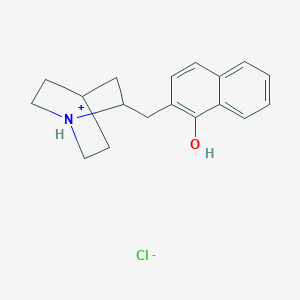
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as an allosteric modulator of the muscarinic acetylcholine receptor.
作用機序
The mechanism of action of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride involves allosteric modulation of the muscarinic acetylcholine receptor. This compound binds to a specific site on the receptor, which enhances the binding of acetylcholine to the receptor. This results in an increase in the activity of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to enhance cognitive function and memory in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride in lab experiments is its high affinity for the muscarinic acetylcholine receptor. This allows for precise modulation of the receptor's activity, which can be useful in studying the downstream signaling pathways and physiological effects. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of more selective allosteric modulators of the muscarinic acetylcholine receptor could lead to the development of more targeted and effective therapies for these disorders.
合成法
The synthesis of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a complex process that involves several steps. The first step in the synthesis involves the preparation of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol. This is achieved by reacting 1-naphthol with 2-bromo-1-(1-azabicyclo(2.2.2)oct-2-yl)ethanone in the presence of a base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
科学的研究の応用
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor is a G protein-coupled receptor that plays an important role in several physiological processes, including cognition, memory, and attention.
特性
CAS番号 |
106200-16-2 |
|---|---|
分子式 |
C43H67N9O13 |
分子量 |
303.8 g/mol |
IUPAC名 |
2-(1-azoniabicyclo[2.2.2]octan-2-ylmethyl)naphthalen-1-ol;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18-15(6-5-14-3-1-2-4-17(14)18)12-16-11-13-7-9-19(16)10-8-13;/h1-6,13,16,20H,7-12H2;1H |
InChIキー |
ZICQGNQOSKPESU-UHFFFAOYSA-N |
SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
正規SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
同義語 |
2-(1-Oxynaphthyl-2-methyl)quinuclidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
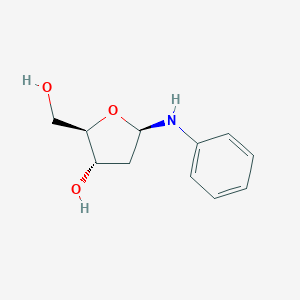
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
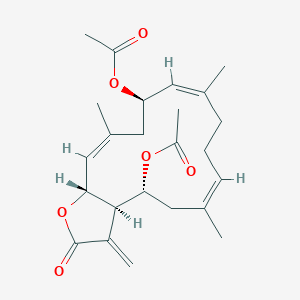
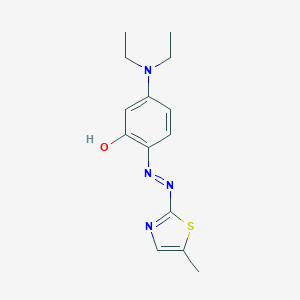


![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
